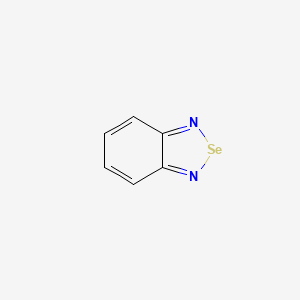

Piaselenole

Description

Properties

IUPAC Name |

2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2Se/c1-2-4-6-5(3-1)7-9-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTPIVIDHMVGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181743 | |

| Record name | Piaselenole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-15-4 | |

| Record name | 2,1,3-Benzoselenadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piaselenole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piaselenole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piaselenole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIASELENOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Z4759EKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piaselenole (2,1,3-Benzoselenadiazole): A Technical Guide to Synthesis, Characterization, and Application

Abstract

Piaselenole, formally known as 2,1,3-benzoselenadiazole, is a π-deficient heterocyclic scaffold that has garnered significant attention from the scientific community. Its unique electronic properties, rigid planar structure, and the presence of a selenium atom make it a versatile building block in materials science and medicinal chemistry.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development. We delve into the causality behind experimental choices, present robust characterization workflows, and discuss the compound's burgeoning applications.

Introduction: The Significance of the this compound Core

Benzochalcogenadiazoles, the family to which this compound belongs, are widely investigated for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaics.[1] The strong electron-withdrawing nature of the selenadiazole ring system makes these compounds excellent components in donor-acceptor (D-A) dyes and organic semiconductors.[1][2]

Beyond materials science, organoselenium compounds are of increasing interest for their potential therapeutic activities.[3] The selenium atom can engage in unique biological interactions, leading to applications in bioimaging and as active pharmaceutical ingredients.[1] The ability to synthetically modify the this compound core allows for the fine-tuning of its electronic, optical, and pharmacological properties, making it a crucial intermediate for advanced material and drug discovery programs.[2]

Synthesis of the this compound Scaffold

The most direct and widely adopted method for synthesizing the this compound core is the condensation reaction between an ortho-arylenediamine and a selenium-based oxidizing agent, typically selenium dioxide (SeO₂) or selenous acid (H₂SeO₃). This approach is valued for its efficiency and relatively straightforward execution.[1][4]

Mechanistic Rationale

The synthesis proceeds via a cyclocondensation mechanism. The ortho-phenylenediamine acts as a binucleophile, reacting with the electrophilic selenium reagent. The reaction involves the formation of N-Se bonds and subsequent dehydration to yield the stable, aromatic 2,1,3-benzoselenadiazole ring system. The choice of an alcohol/water solvent system is critical; it facilitates the dissolution of both the organic diamine precursor and the inorganic selenium reagent, while the application of heat (reflux) provides the necessary activation energy to drive the reaction to completion.

Experimental Protocol: Synthesis of 2,1,3-Benzoselenadiazole

This protocol describes a standard laboratory-scale synthesis adapted from established procedures.[1][4]

Materials:

-

o-Phenylenediamine

-

Selenium Dioxide (SeO₂) or Selenous Acid (H₂SeO₃)

-

Ethanol (EtOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol. In a separate beaker, dissolve selenium dioxide (1.05 eq) in a minimal amount of hot water.

-

Reaction Initiation: Heat the ethanol solution of o-phenylenediamine to reflux. Once refluxing, add the hot aqueous solution of selenium dioxide dropwise to the flask.

-

Reaction Completion: Maintain the reaction mixture at reflux for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Workup and Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it three times with brine. This step is crucial for removing residual inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of pure crystals.

-

Isolation and Drying: Filter the purified crystals, wash with a small amount of cold water, and dry thoroughly under vacuum. The final product is typically a white or off-white crystalline solid.[4]

Synthesis Workflow Diagram

Sources

Introduction: The Emergence of Piaselenole Scaffolds in Therapeutic Design

An In-Depth Technical Guide to the Mechanism of Action of Piaselenole Compounds

This compound, a class of organoselenium compounds characterized by the 2,1,3-benzoselenadiazole heterocyclic core, has garnered significant attention in the fields of medicinal chemistry and drug development.[1] These compounds represent a unique intersection of selenium's redox activity and a stable, versatile aromatic scaffold. Initially explored for applications in materials science due to their electronic properties, their true potential has been unlocked in pharmacology.[2][3] The incorporation of a selenium atom imparts potent biological activities, primarily centered on the modulation of cellular redox homeostasis. This guide provides a detailed exploration of the core mechanisms through which this compound compounds exert their therapeutic effects, focusing on their dual roles as enzyme mimics and inhibitors, and the downstream consequences for cellular fate.

Part 1: The Dual-Pronged Core Mechanism – Redox Modulation

The primary mechanism of action for this compound compounds is their ability to interact with and modulate key components of the cellular redox machinery. This is not a single action but a dual-pronged approach involving both enzyme mimicry and direct enzyme inhibition, which collectively disrupt the delicate balance of reactive oxygen species (ROS) in pathological conditions, particularly in cancer.

Glutathione Peroxidase (GPx) Mimicry: The Antioxidant Defense

One of the most well-established activities of selenium-containing compounds is their ability to mimic the function of the endogenous antioxidant enzyme, Glutathione Peroxidase (GPx).[4] GPx is a critical selenoenzyme responsible for detoxifying harmful hydroperoxides (ROOH), such as hydrogen peroxide (H₂O₂), by reducing them to water, using glutathione (GSH) as a reducing agent.[5]

This compound compounds, most notably the benchmark organoselenium drug Ebselen, exhibit potent GPx-like activity.[5][6] This catalytic process involves a cyclical series of redox reactions centered on the selenium atom within the this compound structure.

The Catalytic Cycle:

-

Oxidation: The selenium atom in the this compound compound reacts with a hydroperoxide (ROOH), becoming oxidized to a selenenic acid intermediate.

-

Reduction: The oxidized selenium is then reduced back to its active state by two molecules of a thiol-containing reductant, typically glutathione (GSH). This step regenerates the catalyst and produces glutathione disulfide (GSSG).

This ability to catalytically neutralize peroxides explains the potent antioxidant and cytoprotective effects observed in various models. By scavenging ROS, these compounds can mitigate oxidative stress, a key driver of cellular damage and inflammation.[5]

Caption: Catalytic cycle of this compound compounds mimicking GPx activity.

Thioredoxin Reductase (TrxR) Inhibition: The Pro-Oxidant Assault

While GPx mimicry represents a protective, antioxidant function, a distinct and therapeutically powerful mechanism of certain this compound derivatives is the potent inhibition of the thioredoxin (Trx) system. The Trx system, comprising Thioredoxin Reductase (TrxR), thioredoxin (Trx), and NADPH, is a central hub for maintaining cellular redox balance and is crucial for DNA synthesis, cell growth, and survival.

Many cancer cells exhibit heightened levels of intracellular ROS and become critically dependent on the Trx system to counteract this oxidative stress. This dependency makes TrxR a prime target for anticancer therapy.[7]

A leading example is the this compound derivative Ethaselen (BBSKE) , an orally active and selective inhibitor of mammalian Thioredoxin Reductase 1 (TrxR1).[8]

Mechanism of Inhibition: Ethaselen and similar compounds specifically target the unique C-terminal active site of TrxR1, which contains a rare selenocysteine (Sec) residue adjacent to a cysteine (Cys).[8] The mechanism involves the formation of a highly stable, covalent Se-S bond between the this compound's selenium atom and the Cys497 residue of the enzyme, effectively and irreversibly inactivating it.[8]

The consequences of TrxR inhibition are profound for a cancer cell:

-

ROS Accumulation: Inactivation of TrxR leads to a rapid and lethal accumulation of intracellular ROS.

-

Endoplasmic Reticulum (ER) Stress: The buildup of ROS triggers severe ER stress, disrupting protein folding and function.[7]

-

Mitochondrial Dysfunction: This is followed by mitochondrial damage, a key step in initiating programmed cell death.[7]

-

Apoptosis Induction: The culmination of these stressors is the activation of apoptotic pathways, leading to cancer cell death.[9]

Caption: Downstream effects of TrxR inhibition by this compound compounds.

Part 2: Therapeutic Consequences and Cellular Outcomes

The dual redox-modulating activities of this compound compounds translate into significant therapeutic potential, primarily in oncology and inflammatory diseases.

Anticancer Activity

The inhibition of TrxR is the principal driver of the anticancer effects of compounds like Ethaselen. By promoting a pro-oxidant state specifically in cancer cells that are already under high oxidative stress, these compounds push the cells past a tipping point, leading to cell death.[7] This mechanism has been validated in various cancer models:

-

Non-Small Cell Lung Cancer (NSCLC): Ethaselen demonstrates potent inhibition of NSCLC cell growth.[8]

-

Gastric Cancer: BBSKE inhibits the growth of multiple gastric cancer cell lines and patient-derived organoids by inactivating TrxR.[7]

-

Tongue Cancer: The compound induces apoptosis in tongue cancer cells by inhibiting TrxR activity and promoting the activity of Caspase-3, a key executioner enzyme in apoptosis.[9]

The apoptotic cell death is often mediated by the Bcl-2 family of proteins, with studies showing that this compound treatment can down-regulate the anti-apoptotic protein Bcl-2.[7]

| Compound | Cancer Model | Key Effect | IC₅₀ Values | Reference |

| Ethaselen (BBSKE) | Human TrxR1 | Enzyme Inhibition | 0.5 µM | [8] |

| Ethaselen (BBSKE) | Rat TrxR1 | Enzyme Inhibition | 0.35 µM | [8] |

| Ethaselen (BBSKE) | A549 (NSCLC) Cells | Suppresses Viability | 2.5-10 µM | [8] |

| Ethaselen (BBSKE) | Gastric Cancer Cells | Growth Inhibition | ~20-40 µM | [7] |

Anti-inflammatory Effects

Chronic inflammation is intrinsically linked to oxidative stress. The GPx-mimicking ability of this compound compounds allows them to directly counter this by reducing the levels of inflammatory hydroperoxides. While direct studies on this compound's anti-inflammatory pathways are emerging, the mechanism is strongly linked to the reduction of ROS, which are known to activate pro-inflammatory signaling pathways such as NF-κB. By quenching ROS, this compound compounds can prevent the activation of these pathways, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-6.[10][11]

Part 3: Experimental Validation – Protocols & Workflows

Validating the mechanism of action of this compound compounds requires a suite of specific biochemical and cell-based assays. The following are core, field-proven protocols.

Protocol 1: Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the ability of a this compound compound to inhibit TrxR's enzymatic activity. The principle is based on TrxR's ability to reduce DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] to TNB²⁻ (which absorbs at 412 nm) in the presence of NADPH.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4.

-

NADPH Solution: 10 mM in assay buffer.

-

DTNB Solution: 100 mM in assay buffer.

-

TrxR1 Enzyme: Recombinant human TrxR1 diluted to a working concentration (e.g., 20 nM) in assay buffer.

-

Test Compound: this compound derivative dissolved in DMSO to create a stock solution, then serially diluted.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

150 µL Assay Buffer

-

10 µL NADPH solution

-

10 µL of the test compound at various concentrations (or DMSO for control).

-

10 µL of TrxR1 enzyme solution.

-

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of DTNB solution to each well.

-

Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Normalize the rates to the vehicle control (DMSO) and plot the percent inhibition against the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Experimental workflow for the TrxR activity inhibition assay.

Protocol 2: Intracellular ROS Measurement

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Culture: Seed cancer cells (e.g., A549) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the this compound compound for a specified time (e.g., 12 or 24 hours).[8] Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).

-

Dye Loading:

-

Remove the treatment media and wash the cells once with warm PBS.

-

Add 100 µL of 10 µM DCFH-DA solution (in serum-free media) to each well.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

Remove the dye solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

-

Conclusion and Future Perspectives

This compound compounds have emerged as a highly promising class of therapeutic agents with a well-defined, dual-acting mechanism of action centered on cellular redox systems. Their ability to simultaneously act as protective GPx mimics and potent inhibitors of the TrxR system in cancer cells provides a powerful and adaptable therapeutic strategy. The selective targeting of TrxR, an enzyme upon which many cancers are highly dependent, offers a clear rationale for their potent anticancer activity.[7][9]

Future research should focus on several key areas:

-

Structural Optimization: Designing new this compound derivatives to enhance selectivity for TrxR and improve pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of this compound compounds with conventional chemotherapies or radiation, which often work by inducing oxidative stress.

-

Expanding Indications: Exploring the therapeutic potential of these compounds in other diseases driven by oxidative stress and inflammation, such as neurodegenerative and cardiovascular disorders.

The continued exploration of the this compound scaffold is poised to yield novel and effective treatments for some of the most challenging human diseases.

References

- MedchemExpress. Ethaselen (BBSKE) | TrxR Inhibitor.

- PubMed. The inhibitory effect of a novel organoselenium compound BBSKE on the tongue cancer Tca8113 in vitro and in vivo.

- National Institutes of Health (NIH). A thioredoxin reductase inhibitor ethaselen induces growth inhibition and apoptosis in gastric cancer.

- MDPI. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I)

- PubMed.

- MDPI. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics.

- NINGBO INNO PHARMCHEM.

- ResearchGate. Representative examples of small-molecule GPx mimics 1-22.

- ResearchGate. ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules.

- National Institutes of Health (NIH).

- National Institutes of Health (NIH).

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A thioredoxin reductase inhibitor ethaselen induces growth inhibition and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The inhibitory effect of a novel organoselenium compound BBSKE on the tongue cancer Tca8113 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Emergence of Organoselenium Compounds in Therapeutics

An In-Depth Technical Guide to the Biological Activities of Piaselenole Derivatives

The field of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel therapeutic agents with enhanced efficacy and reduced toxicity. Within this landscape, organoselenium compounds have carved out a significant niche. The unique chemical properties of selenium, an essential trace element, imbue these molecules with potent and diverse biological activities. This compound (1,2,3-benzoselenadiazole) and its derivatives represent a particularly promising class of these compounds. Their rigid, heterocyclic scaffold provides a robust framework for chemical modification, allowing for the fine-tuning of their pharmacological profiles. This guide provides a technical deep-dive into the multifaceted biological activities of this compound derivatives, focusing on the mechanistic underpinnings of their antioxidant, anti-inflammatory, and anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating class of molecules.

The Core of Activity: Antioxidant and Glutathione Peroxidase (GPx) Mimicry

A foundational biological activity of many this compound derivatives is their ability to mitigate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases.[1][2] this compound derivatives function primarily as potent mimics of the selenoenzyme Glutathione Peroxidase (GPx), a critical component of the cellular antioxidant defense system.

Mechanism of Action: The Catalytic Detoxification of Peroxides

The GPx-mimetic activity of piaselenoles relies on the redox-active selenium atom within their heterocyclic ring. The catalytic cycle involves the selenium atom being oxidized by a peroxide (like hydrogen peroxide, H₂O₂) and subsequently reduced back to its active state by a thiol, typically glutathione (GSH). This process effectively detoxifies harmful peroxides into harmless water molecules.

The causality behind this mechanism lies in the lability and redox potential of the C-Se bond within the this compound structure. Unlike their sulfur analogs, organoselenium compounds possess a lower reduction potential, making them more readily oxidized by ROS and more easily regenerated by thiols, resulting in a highly efficient catalytic cycle. This intrinsic property makes them superior peroxide scavengers compared to classical chain-breaking antioxidants.

Diagram 1: GPx-Mimetic Catalytic Cycle of this compound Derivatives

Caption: Catalytic cycle of a this compound derivative mimicking Glutathione Peroxidase (GPx).

Experimental Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, rapid, and reliable method to screen for radical scavenging activity.[3][4] The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions (e.g., 10 mM) of this compound derivatives and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO).[4]

-

Create a series of dilutions from the stock solutions to test a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the this compound derivative dilutions, positive control, or solvent blank to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve.

-

Self-Validation: The inclusion of a well-characterized standard antioxidant like Ascorbic Acid is critical. The IC₅₀ value obtained for the standard should fall within the expected literature range, validating the assay's performance. A solvent blank is necessary to account for any background absorbance.

Quelling the Fire: Anti-Inflammatory Activity via NF-κB Inhibition

Chronic inflammation is a hallmark of many debilitating diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6] this compound derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway.[7]

Mechanism of Action: Preventing Nuclear Translocation of p65

In resting cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[5][6]

This compound derivatives exert their anti-inflammatory effect by inhibiting the IKK complex. The electrophilic nature of the selenium atom is thought to facilitate covalent interaction with critical cysteine residues in the IKKβ subunit, preventing its kinase activity. By inhibiting IKK, piaselenoles prevent the phosphorylation and degradation of IκBα, thereby trapping the NF-κB complex in the cytoplasm and effectively shutting down the inflammatory cascade.

// Pathway connections TNFR -> IKK [label="Activates"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> p65_p50 [label="IκBα Degradation"]; IkBa_NFkB -> Proteasome [style=dashed, arrowhead=tee]; p65_p50 -> DNA [label="Nuclear Translocation"]; DNA -> Transcription;

// Inhibition this compound -> IKK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: Induction of apoptosis by this compound derivatives via ROS and the mitochondrial pathway.

Experimental Protocol: Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis. [8]The assay uses a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release a substrate for luciferase, generating a light signal proportional to caspase activity.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MCF-7, A549) in a white, opaque 96-well plate suitable for luminescence assays. Allow cells to attach overnight.

-

Treat cells with a dose range of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

-

Mix briefly on a plate shaker at 300-500 rpm.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with no cells) from all experimental readings.

-

Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

-

Plot the fold change against the compound concentration.

-

Expertise & Experience: The choice of incubation time is critical. A time-course experiment (e.g., 6, 12, 24, 48 hours) is often necessary to capture the peak of caspase activation, as this is a transient event. Running a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) helps to correlate the induction of apoptosis with the loss of cell viability.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and potent class of organoselenium compounds with significant therapeutic potential. Their ability to act as powerful antioxidants, potent anti-inflammatory agents via NF-κB inhibition, and effective anticancer agents through the induction of apoptosis provides a strong foundation for further drug development. The insights into their mechanisms of action allow for a rational, targeted approach to designing next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on in vivo efficacy studies in relevant animal disease models, comprehensive ADME/Tox profiling, and the exploration of novel derivatives to optimize their drug-like properties for clinical translation.

References

- Pan, Y., et al. (2004). Antitumor and Apoptosis Induction Effects of Paeonol on Mice Bearing EMT6 Breast Carcinoma. The Korean Society of Applied Pharmacology.

- Various Authors. (n.d.). Anticancer activity of Pt-selenolate metallacycles. New Journal of Chemistry (RSC Publishing).

- Spallholz, J. E. (n.d.). Induction of caspase-mediated apoptosis and cell-cycle G1 arrest by selenium metabolite methylselenol. Scilit.

- Sethu, S. et al. (n.d.).

- Various Authors. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.

- Various Authors. (2024).

- Various Authors. (2024).

- Various Authors. (2021).

- Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Proskurnikov, D. S. (n.d.).

- Various Authors. (n.d.). Pri inhibits activation of the NF-κB pathway, this regulation of NF-κB...

- Various Authors. (2023). Reactive oxygen species (ROS)

- de Cássia da Silveira e Sá, R. (n.d.).

- Various Authors. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. RSC Publishing.

- Various Authors. (n.d.).

- Various Authors. (2020).

- Various Authors. (n.d.).

- Various Authors. (n.d.).

- Various Authors. (2010). Novel pyrazole derivatives: synthesis and evaluation of anti-angiogenic activity. PubMed.

- Various Authors. (2017). Recently reported biological activities of pyrazole compounds. PubMed.

- Various Authors. (n.d.). Selenium in Action: Exploring the Biological Wonders of Hydroselenite Salts. MDPI.

- Various Authors. (n.d.). EVALUATION OF ANTIOXIDANT POTENTIAL OF FLAVONOIDS: AN IN VITRO STUDY. Semantic Scholar.

Sources

- 1. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Intrigue of Piaselenole: A Technical Guide to its Chemistry and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The field of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel scaffolds that can address unmet therapeutic needs. Among the diverse array of heterocyclic compounds, organoselenium agents, and specifically the piaselenole (2,1,3-benzoselenadiazole) core, have garnered significant attention for their unique chemical reactivity and broad spectrum of biological activities. This technical guide provides an in-depth exploration of this compound chemistry, from its fundamental synthesis to its intricate mechanistic actions and promising applications in drug discovery.

The this compound Scaffold: An Introduction to a Privileged Heterocycle

This compound, a bicyclic aromatic system where a selenadiazole ring is fused to a benzene ring, represents a class of organoselenium compounds with distinct electronic properties. The incorporation of a selenium atom imparts unique characteristics, including the ability to participate in redox reactions, making it a fascinating scaffold for the design of bioactive molecules.[1] Historically, selenium was considered merely toxic, but its essential role as a micronutrient, primarily as a component of the amino acid selenocysteine found in crucial antioxidant enzymes like glutathione peroxidase (GPx), has revolutionized our understanding of its biological significance.[1] Organoselenium compounds, including piaselenoles, are now being explored for their therapeutic potential in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3]

Synthesis of the this compound Core and its Derivatives: Building the Foundation

The construction of the this compound scaffold and its substituted analogues is a critical aspect of harnessing its therapeutic potential. The classical and most direct route to the parent 2,1,3-benzoselenadiazole involves the condensation of an ortho-phenylenediamine with selenium dioxide (SeO₂) or selenous acid (H₂SeO₃).[3][4] This straightforward reaction provides a versatile entry point to the basic this compound ring system.

Experimental Protocol: Synthesis of 2,1,3-Benzoselenadiazole

This protocol outlines a standard procedure for the laboratory-scale synthesis of the parent this compound.

Materials:

-

o-Phenylenediamine

-

Selenium dioxide (SeO₂)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask and heat the solution to reflux.[4]

-

In a separate beaker, dissolve selenium dioxide (1.17 g, 10.5 mmol) in 30 mL of hot water.[4]

-

Carefully add the hot selenium dioxide solution to the refluxing solution of o-phenylenediamine.[4]

-

Continue refluxing the reaction mixture for 2 hours.[4]

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer three times with 50 mL of brine solution.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 2,1,3-benzoselenadiazole can be further purified by recrystallization from a mixture of hot ethanol and water to yield white or light brown crystalline needles.[3]

Synthesis of Substituted Piaselenoles

The therapeutic efficacy of piaselenoles can be fine-tuned by introducing various substituents onto the benzene ring. This can be achieved by starting with appropriately substituted o-phenylenediamines or by post-synthetic modification of the this compound core. For instance, nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid and sulfuric acid yields 4-nitro-2,1,3-benzoselenadiazole, a key intermediate for further functionalization.[5]

The Chemical Reactivity of Piaselenoles: A Tale of Redox Chemistry

The biological activity of piaselenoles is intrinsically linked to their redox chemistry. The selenium atom in the this compound ring can readily undergo oxidation and reduction, allowing it to participate in catalytic cycles that mimic the function of the selenoenzyme glutathione peroxidase (GPx).[6] This GPx-like activity is central to the antioxidant and cytoprotective effects of many organoselenium compounds.

Glutathione Peroxidase Mimicry: The Catalytic Cycle

The primary mechanism by which piaselenoles exert their antioxidant effects is through the catalytic reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent. The catalytic cycle of ebselen, a well-studied organoselenium drug, provides a valuable model for understanding the reactivity of piaselenoles.[1][2][3][6][7]

The proposed catalytic cycle involves the following key steps:

-

Reaction with a thiol (GSH): The selenium atom in the this compound is attacked by a molecule of GSH, leading to the opening of the selenadiazole ring and the formation of a selenenyl sulfide intermediate.

-

Reduction to a selenol: The selenenyl sulfide reacts with a second molecule of GSH to generate a selenol intermediate and oxidized glutathione (GSSG).

-

Reaction with ROS: The highly reactive selenol rapidly reacts with a hydroperoxide (e.g., H₂O₂), becoming oxidized to a selenenic acid and detoxifying the ROS.

-

Ring closure and catalyst regeneration: The selenenic acid intermediate undergoes an intramolecular cyclization, eliminating a molecule of water to regenerate the original this compound, thus completing the catalytic cycle.

Modulation of the Nrf2-Keap1 Signaling Pathway

Beyond direct ROS scavenging, piaselenoles can also exert their antioxidant effects by modulating key cellular signaling pathways. The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[8][9][10][11][12][13][14] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which promotes its degradation. Electrophilic compounds, including some organoselenium derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9][11][12][13][14] The liberated Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.

Therapeutic Applications: Piaselenoles in Drug Development

The unique redox-modulating properties of piaselenoles have positioned them as promising candidates for the development of novel therapeutics for a variety of diseases characterized by oxidative stress and inflammation.

Anticancer Activity

Many cancer cells exhibit a state of chronic oxidative stress, which can be exploited for therapeutic gain. This compound derivatives have demonstrated significant anticancer activity against various cancer cell lines.[15][16][17][18] Their proposed mechanisms of action include the induction of apoptosis through the generation of excessive ROS that overwhelms the cancer cells' antioxidant defenses, and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Heterocyclic Compounds (Illustrative Examples)

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative | A549 (Lung) | 1-3 | [18] |

| Thiazole Derivative | OVCAR-4 (Ovarian) | 1.57 | [19] |

| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [20] |

| Hispolon Analog | HCT-116 (Colon) | 1.4 | [21] |

| Plastoquinone Analog | HCT-116 (Colon) | 5.11 | [22][23] |

Note: This table provides illustrative IC₅₀ values for various heterocyclic compounds to demonstrate the potency that can be achieved. Specific IC₅₀ values for a broad range of this compound derivatives are an active area of research.

Anti-inflammatory and Neuroprotective Effects

Oxidative stress and inflammation are key pathological features of numerous chronic diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. By virtue of their antioxidant and Nrf2-activating properties, piaselenoles hold promise as therapeutic agents for these conditions.[10][24] They have the potential to mitigate neuronal damage caused by oxidative stress and to suppress pro-inflammatory signaling pathways.

Methodologies for Biological Evaluation

The characterization of the biological activity of novel this compound derivatives requires a suite of robust in vitro assays.

Protocol: In Vitro Glutathione Peroxidase-like Activity Assay

This protocol provides a method for quantifying the GPx-like activity of this compound compounds.[25][26]

Materials:

-

This compound compound

-

Glutathione (GSH)

-

Glutathione reductase (GR)

-

NADPH

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, GSH, GR, and NADPH.

-

Add the this compound compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding a solution of H₂O₂.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

The rate of NADPH consumption is proportional to the GPx-like activity of the this compound compound.

-

A control reaction without the this compound compound should be run in parallel to account for any background reaction.

Cell-Based Antioxidant and Cytotoxicity Assays

Cell-based assays are essential for evaluating the biological effects of piaselenoles in a more physiologically relevant context.

-

Antioxidant Activity: The intracellular antioxidant activity can be assessed using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. A reduction in fluorescence in the presence of a this compound compound indicates its ability to mitigate intracellular oxidative stress.

-

Cytotoxicity: The anticancer activity is typically evaluated using assays that measure cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.[27] These assays provide a quantitative measure of the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).[22][28][29]

Future Perspectives and Conclusion

This compound chemistry represents a vibrant and promising area of research in medicinal chemistry. The unique redox properties of the selenium atom, coupled with the versatility of the benzoselenadiazole scaffold, offer a rich platform for the design and development of novel therapeutic agents. Future research will likely focus on the synthesis of more diverse and complex this compound derivatives, the elucidation of their specific molecular targets and mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical translation. The continued exploration of this compound chemistry holds the potential to deliver new and effective treatments for a wide range of human diseases.

References

- Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity. Chemical Society Reviews, 29(5), 347-357.

- Sies, H., & Masumoto, H. (1997). Ebselen as a glutathione peroxidase mimic and as a scavenger of peroxynitrite. Advances in Pharmacology, 38, 229-246.

- Parnham, M. J., & Sies, H. (2013). Ebselen: prospective therapy for cerebral ischaemia.

- Sarrafpour, Y., & Netchacovitch, L. (2023). Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen. Molecules, 28(9), 3763.

- Lalezari, I., Shafiee, A., & Yalpani, M. (1974). A new synthesis of 2,1,3-benzoselenadiazole and its derivatives. Journal of Heterocyclic Chemistry, 11(4), 469-471.

- Zhong, W., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(9), 4350-4358.

- Atia, M., et al. (2021). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 21(5), 1-8.

- Bird, C. W., et al. (1963). 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesis. Journal of the Chemical Society, 4767-4770.

- Bhabak, K. P., & Mugesh, G. (2010). In vitro evaluation of glutathione peroxidase-like activity of an organoselenium compound. Methods in Enzymology, 474, 147-164.

- Al-Rubaie, A. Z., et al. (2008). Synthesis, reaction and antiviral activity of 2, 4-diaryl-1, 3-selenazoles. Journal of the Korean Chemical Society, 52(1), 36-46.

- Al-Rubaie, A. Z., & Al-Masoudi, W. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles. Molecules, 16(7), 5793-5801.

- Abdel-Aziz, A. A. M., et al. (2020). The anticancer IC50 values of synthesized compounds against 3 cell lines. BMC Chemistry, 14(1), 1-15.

- Wang, L., et al. (2022). Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole. Crystals, 12(4), 522.

- El-Sayed, N. N. E., et al. (2021). Synthesis and anticancer activity of some new fused pyrazoles and their glycoside derivatives. Journal of Heterocyclic Chemistry, 58(5), 1148-1160.

- El-Gazzar, M. G., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-236.

- Wang, Y., et al. (2021).

- Flohé, L., & Günzler, W. A. (1984). Assays of glutathione peroxidase. Methods in Enzymology, 105, 114-121.

- Haenen, G. R. M. M., et al. (1990). Glutathione Peroxidase (GPx)-like Antioxidant Activity of the Organoselenium Drug Ebselen: Unexpected Complications with Thiol Exchange Reactions. Journal of the American Chemical Society, 112(26), 9295-9301.

- Makhaeva, N. A., et al. (2021). Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. Molecules, 26(24), 7592.

- Ogunwa, A. T., & Obafemi, C. A. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 10(7), 1057.

- Shafiee, A., et al. (1987). Materials and biological applications of 1,2,3-selenadiazoles: a review.

- Amosova, S. V., et al. (2020). Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. Molecules, 25(24), 5946.

- Patil, S. A., et al. (2016). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 26(16), 4053-4058.

- Abdullah, S. A., et al. (2022). Synthesis, Characterization and Theoretical Study of 2,4-diaryl-1,3-Selenazole. Egyptian Journal of Chemistry, 65(10), 45-53.

- Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9365825.

- Scuto, M., et al. (2021). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Antioxidants, 10(3), 459.

- Yudistira, A., et al. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 13(2), 435-440.

- Valasani, K. R., et al. (2015). Design, synthesis and in vitro cell-based evaluation of the anti-cancer activities of hispolon analogs. Bioorganic & Medicinal Chemistry, 23(9), 2008-2017.

- Tufarelli, C., et al. (2021). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Antioxidants, 10(3), 459.

- Haque, E., et al. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules, 27(20), 6891.

- O'Brien, J., et al. (2000). In Vitro Anti-Prostate Cancer Activity of Two Ebselen Analogues. International Journal of Molecular Sciences, 21(6), 2044.

- Bellezza, I., et al. (2022). KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. Medicinal Research Reviews, 42(5), 1836-1871.

- Zhang, Y., et al. (2021). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 26(21), 6523.

- Jiang, Z., et al. (2020). Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers. Biomacromolecules, 21(5), 1954-1964.

- Li, M., et al. (2019). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.

- Akinyelu, J., & Adebiyi, O. (2022). NRF2 Activation by Nitrogen Heterocycles: A Review. Molecules, 27(15), 4935.

- Wells, G., et al. (2021). A cell-active cyclic peptide targeting the Nrf2/Keap1 protein-protein interaction. RSC Chemical Biology, 2(4), 1147-1153.

- López-Alarcón, C., & Denicola, A. (2013). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Molecules, 18(6), 6371-6380.

- Haque, M. E., et al. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules, 27(20), 6891.

- Martin, H. D., et al. (2001). Quantitative assessment of antioxidant properties of natural colorants and phytochemicals: carotenoids, flavonoids, phenols and quinones. Journal of the Science of Food and Agriculture, 81(6), 559-568.

- Pisoschi, A. M., et al. (2021). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles.

- Bellezza, I., et al. (2022). KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. Medicinal Research Reviews, 42(5), 1836-1871.

- Cozma, D. V., et al. (2012). Physical and Functional Interaction of Sequestosome 1 with Keap1 Regulates the Keap1-Nrf2 Cell Defense Pathway. Journal of Biological Chemistry, 287(39), 32963-32974.

- Li, H., et al. (2022). Antioxidant Capacities and Enzymatic Inhibitory Effects of Different Solvent Fractions and Major Flavones from Celery Seeds Produced in Different Geographic Areas in China. Foods, 11(15), 2248.

- Carlotto, S., et al. (2021). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Inorganics, 9(9), 69.

Sources

- 1. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activators of Nrf2 to Counteract Neurodegenerative Diseases [mdpi.com]

- 11. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A cell-active cyclic peptide targeting the Nrf2/Keap1 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physical and Functional Interaction of Sequestosome 1 with Keap1 Regulates the Keap1-Nrf2 Cell Defense Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Design, synthesis and in vitro cell-based evaluation of the anti-cancer activities of hispolon analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]

- 25. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of an organoselenium compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 26. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Anti-Prostate Cancer Activity of Two Ebselen Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. books.rsc.org [books.rsc.org]

- 29. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and History of Ebselen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the organoselenium compound Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), from its initial synthesis to its current status in clinical research. It explores the compound's unique chemical properties, its multifaceted mechanism of action as a glutathione peroxidase mimic, and its journey through preclinical and clinical development for a variety of therapeutic applications.

Introduction: The Rise of Organoselenium Compounds in Pharmacology

The field of medicinal chemistry has long been intrigued by the biological roles of selenium, an essential trace element. While inorganic selenium compounds exhibit narrow therapeutic windows due to toxicity, the development of organoselenium compounds has opened new avenues for therapeutic intervention. These compounds often feature lower toxicity and unique redox-modulating properties. Among the most extensively studied of these is Ebselen, a compound that has captivated researchers for decades with its potent antioxidant and anti-inflammatory activities.[1]

The Genesis of Ebselen: A Journey from Synthesis to Biological Significance

The first synthesis of Ebselen dates back nearly a century.[2] However, its significant biological activities were not uncovered until much later. A pivotal moment in the history of Ebselen was the 1984 publication by Müller et al., which first described its glutathione peroxidase (GPx)-like activity.[1] This discovery marked a turning point, positioning Ebselen as a promising non-toxic, selenium-containing therapeutic agent.[1] This initial finding sparked extensive research into its potential applications for conditions rooted in oxidative stress and inflammation, such as stroke and hearing loss.[1][3]

Chemical Profile and Synthesis of Ebselen

Ebselen, with the chemical formula C₁₃H₉NOSe, belongs to the benzisoselenazolone class of heterocyclic compounds.[4] Its structure is characterized by a stable selenenic acid oxidation level due to intramolecular cyclization, which is key to its biological activity.[1]

Several synthetic routes have been developed for the benzisoselenazolone scaffold of Ebselen. The primary methods include:

-

Reaction of primary amines with 2-(chloroseleno)benzoyl chloride.[4]

-

Ortho-lithiation of benzanilides followed by oxidative cyclization with cupric bromide.[4]

-

Copper-catalyzed selenation and heterocyclization of o-halobenzamides.[4]

These synthetic strategies have enabled the efficient production of Ebselen and its analogs for extensive research and clinical investigation.

Mechanism of Action: Mimicking a Key Antioxidant Enzyme

The primary mechanism underlying Ebselen's therapeutic effects is its ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx).[1] In this catalytic cycle, Ebselen utilizes glutathione (GSH), a major intracellular antioxidant, to reduce harmful hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides, to their corresponding alcohols.

The GPx-like catalytic cycle of Ebselen can be summarized as follows:

-

Reaction with Thiols: Ebselen's selenium atom reacts with a thiol, typically glutathione (GSH), to form a selenenyl sulfide intermediate.

-

Reduction of Peroxides: This intermediate then reacts with a hydroperoxide (ROOH), reducing it to an alcohol (ROH) and water. In this process, the selenium is oxidized to a selenenic acid.

-

Regeneration: The selenenic acid intermediate is then reduced by another molecule of GSH, regenerating the active Ebselen and producing glutathione disulfide (GSSG).

This catalytic process allows a single molecule of Ebselen to detoxify numerous peroxide molecules, making it a highly efficient antioxidant.

Visualizing the Catalytic Cycle of Ebselen

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Long Story of Ebselen: From about One Century of its Synthesis to Clinical Trials (2023) | 6 Citations [scispace.com]

- 3. Development of ebselen for the treatment of sensorineural hearing loss and tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ebselen - Wikipedia [en.wikipedia.org]

Quantum chemical studies of Piaselenole

An In-Depth Technical Guide to Quantum Chemical Studies of Piaselenole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known formally as 2,1,3-benzoselenadiazole, is a selenium-containing heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its unique electronic structure, conferred by the presence of the selenium atom, gives rise to a range of biological activities and intriguing physicochemical properties.[2][3] Quantum chemical calculations have become an indispensable tool for elucidating these properties, providing insights that are often difficult to obtain through experimental methods alone.[4] This guide offers a comprehensive overview of the application of quantum chemical methods to the study of this compound, detailing the theoretical underpinnings, practical computational protocols, and the interpretation of calculated results in the context of its reactivity and potential for drug development.

Introduction: The Significance of this compound and the Role of Computational Chemistry

This compound is a bicyclic aromatic system where a selenadiazole ring is fused to a benzene ring.[1] The incorporation of selenium, a heavier chalcogen than sulfur and oxygen, leads to distinct electronic characteristics, including higher polarizability and unique redox properties.[2] These features are central to its observed biological activities, which include antioxidant, anticancer, and antiviral effects.[3][5]

Understanding the structure-property relationships of this compound and its derivatives is paramount for rational drug design. Quantum chemistry provides a powerful lens through which we can examine:

-

Molecular and Electronic Structure: Predicting the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals.[6][7]

-

Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack and predicting the thermodynamics and kinetics of potential reactions.[8]

-

Non-Covalent Interactions: Characterizing the interactions, such as chalcogen bonding, that govern molecular recognition and binding to biological targets like proteins.[9][10]

-

Spectroscopic Properties: Simulating UV-Vis and other spectra to aid in the characterization of new derivatives and to understand their photophysical behavior.[11]

This guide is structured to walk the researcher from the foundational concepts of quantum chemical modeling to its practical application in studying this compound, emphasizing the rationale behind methodological choices.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical study is contingent upon the chosen level of theory, which encompasses both the computational method and the basis set.[4][12]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) is the most widely used method for studying molecules of the size of this compound due to its excellent balance of computational cost and accuracy.[13] DFT calculations determine the electronic energy of a system based on its electron density.

-

Choice of Functional: The functional is the component of DFT that approximates the exchange-correlation energy.

-

Hybrid Functionals (e.g., B3LYP, PBE0): These are often the preferred choice for organic molecules. They mix a portion of exact Hartree-Fock exchange with DFT exchange, providing a more accurate description of electronic structure and reaction energetics.[14][15]

-

Range-Separated Functionals (e.g., ωB97X-D): These functionals are particularly adept at describing systems with charge-transfer character and can provide more accurate predictions of excited states.[14]

-

-

Dispersion Corrections (e.g., -D3, -D4): Standard DFT functionals struggle to describe long-range electron correlation, which gives rise to van der Waals forces. These forces are critical for describing non-covalent interactions. Adding an empirical dispersion correction (like Grimme's D3 or D4) is essential for accurately modeling chalcogen bonds and potential protein-ligand interactions.[14]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.

-

Pople-style Basis Sets (e.g., 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The "++" and "+" indicate the addition of diffuse functions, which are crucial for describing anions and non-covalent interactions. The "(d,p)" indicates the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are necessary for accurate geometry and energy calculations.

-

Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions, making them highly suitable for studying non-covalent interactions.[4]

For reliable results on this compound, a minimum level of theory of B3LYP-D3(BJ)/6-311+G(d,p) is recommended for geometry optimizations and electronic structure analysis.

Ground State Properties of this compound

The ground state properties dictate the inherent stability, reactivity, and intermolecular interactions of the molecule.

Molecular Geometry

The first step in any quantum chemical study is to perform a geometry optimization to find the lowest energy structure of the molecule. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data (e.g., from X-ray crystallography) to validate the chosen level of theory.

| Parameter | Calculated (B3LYP/6-311+G(d,p)) | Experimental (X-Ray) |

| Se-N Bond Length | ~1.85 Å | Varies, ~1.83-1.86 Å |

| N-C Bond Length | ~1.35 Å | Varies, ~1.33-1.37 Å |

| C-C (aromatic) | ~1.39-1.41 Å | Varies, ~1.38-1.42 Å |

| Note: Experimental values are generalized from typical structures in the Crystallography Open Database. Specific values depend on the crystal packing environment. |

Electronic Structure and Reactivity Descriptors

The electronic structure provides deep insights into the molecule's behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity and electronic transitions.

-

HOMO Energy: Relates to the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

-

LUMO Energy: Relates to the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap: This energy difference is an indicator of chemical stability. A large gap suggests high stability and low reactivity.

-

-

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, providing a powerful predictor of where intermolecular interactions will occur. For this compound, the nitrogen lone pairs are expected to be electron-rich regions, while the region along the extension of the C-Se bonds is electropositive, known as a σ-hole.[16]

The Chalcogen Bond: A Key Non-Covalent Interaction

A defining feature of selenium-containing compounds is their ability to form chalcogen bonds.[9] A chalcogen bond is an attractive, non-covalent interaction between an electrophilic region on a covalently bonded selenium atom (the σ-hole) and a nucleophilic region (e.g., a lone pair on an O or N atom) in another molecule.[10][17]

-

Origin: The σ-hole arises from the anisotropic distribution of electron density around the selenium atom.

-

Significance in Drug Design: Chalcogen bonds are highly directional and can be comparable in strength to hydrogen bonds.[16] They play a crucial role in molecular recognition, influencing how a this compound-based drug might bind to its biological target.[9] Computational chemistry is essential for identifying and quantifying the strength of these interactions.

Excited State Properties and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules and simulating their UV-Vis absorption spectra.[18][19]

-

Vertical Excitation Energies: TD-DFT calculates the energy required to promote an electron from an occupied orbital to a virtual orbital. This corresponds to the wavelength of maximum absorption (λ_max).

-

Oscillator Strength: This calculated value is proportional to the intensity of the absorption peak.

-

Nature of Transitions: Analysis of the orbitals involved in the excitation (e.g., HOMO to LUMO) reveals its character, such as a π → π* or n → π* transition. This is vital for designing molecules with specific photophysical properties.[11][15]

A Practical Guide: Performing Quantum Chemical Calculations on this compound

This section provides a generalized workflow for a typical DFT study on this compound. Software packages like Gaussian, ORCA, or Quantum Espresso are commonly used.[20]

Experimental Protocol: Step-by-Step DFT Calculation

-

Structure Preparation:

-

Objective: Create an initial 3D structure of this compound.

-

Methodology: Use a molecular builder like Avogadro, GaussView, or ChemDraw to draw the molecule. Save the coordinates in a standard format (e.g., .xyz or .mol).

-

-

Geometry Optimization and Frequency Calculation:

-

Objective: Find the minimum energy geometry and confirm it is a true minimum.

-

Methodology:

-

Prepare an input file for the quantum chemistry software.

-

Keyword Line Example (Gaussian): #p B3LYP/6-311+G(d,p) D3(BJ) Opt Freq

-

Explanation of Keywords:

-

B3LYP/6-311+G(d,p): Specifies the functional and basis set.

-

D3(BJ): Requests Grimme's D3 dispersion correction with Becke-Johnson damping.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Submit the calculation.

-

-

-

Verification of the Stationary Point:

-

Objective: Ensure the optimized structure is a stable minimum on the potential energy surface.

-

Methodology:

-

Open the output file from the frequency calculation.

-

Search for the list of vibrational frequencies.

-

Self-Validation Check: A true minimum will have zero imaginary frequencies . If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point and must be re-optimized.

-

-

-

Analysis of Ground State Properties:

-

Objective: Extract and visualize key electronic properties.

-

Methodology:

-

From the output file, record the energies of the HOMO and LUMO.

-

Use a visualization program (e.g., GaussView, VMD, Chemcraft) to generate surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) from the checkpoint or wavefunction file.

-

-

-

TD-DFT Calculation for Excited States:

-

Objective: Simulate the UV-Vis absorption spectrum.

-

Methodology:

-

Using the optimized geometry from Step 2, create a new input file.

-

Keyword Line Example (Gaussian): #p TD(NStates=10) B3LYP/6-311+G(d,p)

-

Explanation: TD(NStates=10) requests the calculation of the first 10 singlet excited states.

-

Analyze the output to find the excitation energies (in nm) and oscillator strengths (f) for the most intense transitions.

-

-

Conclusion: Bridging Theory and Experiment in Drug Development

Quantum chemical studies provide an unparalleled, atom-level understanding of this compound's fundamental properties. By employing methods like DFT and TD-DFT, researchers can accurately predict its geometry, electronic structure, reactivity, and spectroscopic signatures. These computational insights are not merely theoretical exercises; they provide a rational basis for designing novel this compound derivatives with enhanced biological activity. Understanding concepts like the HOMO-LUMO gap and the role of chalcogen bonding allows scientists to fine-tune molecules for better target affinity and improved pharmacokinetic profiles, thereby accelerating the drug discovery pipeline.[3][21] The synergy between computational prediction and experimental validation is the cornerstone of modern medicinal chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67503, this compound. PubChem. [Link]

-

Potapov, V. A., et al. (2023). Elemental Selenium in the Synthesis of Selenaheterocycles. MDPI. [Link]

-

Elsherbini, M. S., et al. (2016). Recent Advances in the Chemistry of Selenium-Containing Heterocycles: Five-Membered Ring Systems. Coordination Chemistry Reviews. [Link]

-

Iqbal, M. A., et al. (2021). Green synthesis of selenium based N-heterocyclic carbene compounds; structural, in-vitro anticancer and molecular docking studies. Computational Biology and Chemistry. [Link]

-

Rybáček, J., et al. (2021). Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene. Organic Letters. [Link]

-

Mercier, A., et al. (2021). Chalcogen bonding in crystalline diselenides and selenocyanates: From molecules of pharmaceutical interest to conducting materials. Coordination Chemistry Reviews. [Link]

-

Ye, Y., et al. (2023). Incorporating Selenium into Heterocycles and Natural Products: From Chemical Properties to Pharmacological Activities. Journal of Medicinal Chemistry. [Link]

-

Shukla, R., & Chopra, D. (2016). PCCP: "Pnicogen bond" or "Chalcogen bond": Exploiting the effect of substitution on the formation of P…Se noncovalent bonds. Physical Chemistry Chemical Physics. [Link]

-

Saleem, M., et al. (2022). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. MDPI. [Link]

-

Lundemba, A., et al. (2021). Chalcogen Bonds in Small-Organic Molecule Compounds Derived from the Cambridge Structural Database (CSD). Scirp.org. [Link]

-

Shukla, R., & Chopra, D. (2016). "pnicogen bonds" or "chalcogen bonds": Exploiting the effect of substitution on the formation of P⋯Se noncovalent bonds. Physical Chemistry Chemical Physics. [Link]

-

Novikov, A. S., et al. (2022). A new look at the chalcogen bond: π-hole-based chalcogen (Se, Te) bonding which does not include a σ-hole interaction. Inorganic Chemistry Frontiers. [Link]

-

da Silva, A. B., et al. (2021). Advances in the Synthesis and Reactivity of Selenadiazoles. Chemistry – A European Journal. [Link]

-